molecular formula C11H15ClN4O B8122321 4-(6-Azidohexyloxy)-2-chloropyridine

4-(6-Azidohexyloxy)-2-chloropyridine

Cat. No.: B8122321
M. Wt: 254.71 g/mol
InChI Key: MDLJFBLFCDOSMO-UHFFFAOYSA-N
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Description

4-(6-Azidohexyloxy)-2-chloropyridine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 2-position and an azidohexyloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Azidohexyloxy)-2-chloropyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Azidohexyloxy)-2-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    CuAAC Reactions: Typically involve copper(I) catalysts, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), and an alkyne substrate.

    Substitution Reactions: Common nucleophiles include amines, thiols, and alkoxides, often requiring a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Major Products

    1,2,3-Triazoles: Formed from CuAAC reactions with alkynes.

    Substituted Pyridines: Resulting from nucleophilic substitution at the 2-position.

Mechanism of Action

The mechanism of action of 4-(6-Azidohexyloxy)-2-chloropyridine depends on the specific reactions it undergoes. For example:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Azidohexyloxy)-2-chloropyridine is unique due to its combination of a pyridine ring, a chlorine atom, and an azidohexyloxy group. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for synthetic and research applications.

Properties

IUPAC Name

4-(6-azidohexoxy)-2-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c12-11-9-10(5-7-14-11)17-8-4-2-1-3-6-15-16-13/h5,7,9H,1-4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLJFBLFCDOSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCCCCCCN=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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